molecular formula C7H9BrOS B3147374 2-(5-Bromothiophen-2-yl)propan-2-ol CAS No. 62119-83-9

2-(5-Bromothiophen-2-yl)propan-2-ol

Cat. No.: B3147374
CAS No.: 62119-83-9
M. Wt: 221.12 g/mol
InChI Key: NDHQIRSJBXYKBH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)propan-2-ol is an organic compound with the molecular formula C7H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a hydroxyl group attached to the propan-2-yl side chain.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)propan-2-ol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)propan-2-ol typically involves the bromination of thiophene followed by the introduction of the propan-2-ol group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Grignard reaction with isopropylmagnesium bromide, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)propan-2-ol is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and synthetic utility compared to its analogs .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-7(2,9)5-3-4-6(8)10-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHQIRSJBXYKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276286
Record name 5-Bromo-α,α-dimethyl-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62119-83-9
Record name 5-Bromo-α,α-dimethyl-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62119-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-α,α-dimethyl-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-acetyl-5-bromothiophene in THF (2.5 mL/mmol) at −30° C. was added 1.4M methylmagnesium bromide in 3:1 toluene-THF (1.5 eq) and the resulting mixture was warmed to −10° C. and stirred for 1.5 hours. After quenching with saturated aqueous ammonium chloride solution, the mixture was partitioned between ether and water. The organic fraction was dried and evaporated, and the crude material was chromatographed on silica gel eluting with a 1:4 mixture of ether and hexane to afford the 2-bromo-5-(1-hydroxy-1-methylethyl)thiophene compound.
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Synthesis routes and methods II

Procedure details

To the solution of 1-(5-bromothiophen-2-yl)ethanone (2.05 g, 10 mmol, 1 eq) in ether (20 mL) was added methylmagnesium bromide (11 mL, 11 mmol, 1.1 eq) dropwise at ice-bath. After 0.5 h, the reaction mixture was allowed to stand at room temperature for 1.5 h. Then, the reaction was quenched with saturated aqueous NH4Cl, washed with brine, dried (Na2SO4), and evaporated to afford 2-(5-bromothiophen-2-yl)propan-2-ol (1.97 g, 89%). LC-MS (m/z)=211 [M+]H+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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